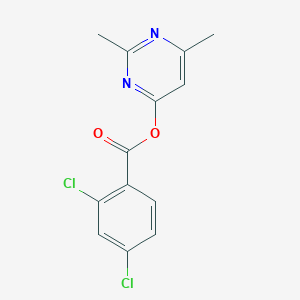

![molecular formula C22H19FN2O3S B2499957 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide CAS No. 1005299-27-3](/img/structure/B2499957.png)

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

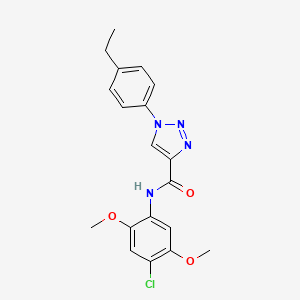

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide is a compound that appears to be related to a class of benzenesulfonamide derivatives. These compounds have been studied for their potential in various applications, including their ability to down-regulate NFkappaB activity, which is a pathway involved in inflammatory responses and certain diseases . The compound is likely to possess similar biological activities due to the presence of the benzenesulfonyl and quinolinyl groups.

Synthesis Analysis

The synthesis of related N-(quinolin-8-yl)benzenesulfonamide derivatives has been reported using 8-aminoquinoline and benzenesulfonyl chloride derivatives as starting materials through an amidation reaction . This suggests that the synthesis of this compound could potentially follow a similar pathway, possibly involving an amidation reaction between a suitable quinoline derivative and a fluorobenzamide under controlled conditions.

Molecular Structure Analysis

The molecular structure of N-(quinolin-8-yl)benzenesulfonamide derivatives has been characterized by spectroscopic methods such as 1H-NMR and mass spectrometry . These techniques could be applied to determine the structure of this compound, providing insights into its molecular conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives can be complex, as indicated by the study of their fragmentation pathways in electrospray ionization mass spectroscopy . The presence of the sulfonyl group and the quinoline moiety suggests that the compound could undergo various reactions, including electrophilic substitution or nucleophilic addition, depending on the reaction conditions and the presence of other functional groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds such as 3-benzoyl-2-quinolinecarboxaldehyde have been synthesized and characterized, with a focus on their spectral properties and reactivity towards primary amines . This suggests that the compound of interest may also exhibit unique spectral properties and reactivity that could be explored for analytical or synthetic applications.

科学的研究の応用

Fluoroquinolone Antibiotics and Cancer Research

Fluoroquinolones, a class of antibiotics that might share some structural similarities with the queried compound, are extensively studied for their antibacterial properties. For example, fluoroquinolones have been investigated for their potential to block neuromuscular transmission, indicating a significant impact on cellular processes beyond their antibacterial use (Sieb, 1998)[https://consensus.app/papers/fluoroquinolone-antibiotics-block-transmission-sieb/ce100329a5e553f1938d3410a0665203/?utm_source=chatgpt]. Additionally, studies on cellular proliferation in tumors using PET with fluorinated compounds highlight the broader application of fluorinated chemicals in assessing tumor growth and treatment efficacy (Dehdashti et al., 2013)[https://consensus.app/papers/assessment-cellular-proliferation-tumors-using-18fiso1-dehdashti/d91e3effb1fe54fea6c266e22e426a50/?utm_source=chatgpt].

Environmental and Health Impact Studies

Research on environmental contaminants and their impact on human health often involves fluorinated compounds. For instance, studies on perfluorooctanesulfonate (PFOS) and related chemicals have focused on their persistence and bioaccumulation in humans and wildlife, providing critical data for environmental protection and regulatory measures (Kannan et al., 2004)[https://consensus.app/papers/perfluorooctanesulfonate-fluorochemicals-blood-kannan/551dac8b57405320b1b44c5c16845cbd/?utm_source=chatgpt].

Drug Interactions and Pharmacokinetics

The effects of drug interactions and the pharmacokinetics of specific compounds, including fluorinated quinolones, are fundamental areas of research with implications for drug design and therapy optimization. For example, studies have explored how fluoroquinolones interact with other drugs, affecting their absorption and efficacy (Shiba et al., 1992)[https://consensus.app/papers/effects-antacids-sulfate-ranitidine-absorption-dr3355-shiba/84bfc144f8d65aa5b677fa78d26495bf/?utm_source=chatgpt].

作用機序

Target of Action

Similar compounds have been found to exhibit antibacterial activity .

Mode of Action

aureus (MRSA) ATCC 43300 . The bactericidal activity is associated with an increase in reactive oxygen species (ROS) in the treated strains .

Biochemical Pathways

The generation of reactive oxygen species (ros) suggests that oxidative stress pathways may be involved .

Result of Action

The result of the compound’s action is the bactericidal activity against certain strains of bacteria, including Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . This is associated with a disturbed membrane architecture and an increase in reactive oxygen species (ROS) in the treated strains .

将来の方向性

Benzosultams, a subclass of bicyclic sulfonamides, are found in numerous biologically active compounds, pharmaceuticals, as well as agricultural agents . They exhibit a wide spectrum of promising bioactivities, which have been widely utilized as inhibitors and drugs . Therefore, the future directions of this compound could involve further exploration of its potential applications in various fields.

特性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c23-18-8-4-6-17(14-18)22(26)24-19-12-11-16-7-5-13-25(21(16)15-19)29(27,28)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAPTCYTAGZDHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/no-structure.png)

![N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2499886.png)

![6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2499891.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2499895.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2499897.png)